![molecular formula C21H19BrN2O2 B1530987 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide CAS No. 1138443-38-5](/img/structure/B1530987.png)
4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds structurally related to "4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide" often involves multicomponent reactions, phase-transfer catalysis, or direct functionalization techniques. These methods provide access to a broad range of derivatives with potential biological activities or unique physical properties. For example, the synthesis of benzo[f]chromene derivatives through three-component reactions demonstrates the versatility of these synthetic approaches in generating complex molecules efficiently (Ahagh et al., 2019).
Biological Activities
Derivatives of "4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide" have been studied for their anti-proliferative properties against various cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, specific benzochromene derivatives have shown potent cytotoxic activity against HT-29 cells through the induction of cell cycle arrest and apoptosis, highlighting their value in colon cancer treatment (Ahagh et al., 2019). Similarly, the synthesis and anticancer evaluation of indan-based unusual alpha-amino acid derivatives under phase-transfer catalysis conditions contribute to the development of new anticancer compounds with novel mechanisms of action (Kotha & Brahmachary, 2000).
Material Science Applications
Compounds related to "4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide" also find applications in material science, particularly in the development of fluorescent sensors and imaging agents. For instance, fluorescent turn-on sensors based on hydrazide-naphthalic anhydride conjugates demonstrate selective detection capabilities, which can be applied in live cell imaging (Anand, Ashok Kumar, & Sahoo, 2018). These applications illustrate the compound's versatility beyond medicinal chemistry, extending into analytical and diagnostic methodologies.
properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-ethyl-N-naphthalen-1-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-2-24(19-9-5-7-15-6-3-4-8-18(15)19)21(26)16-10-12-17(13-11-16)23-20(25)14-22/h3-13H,2,14H2,1H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHDXKAAKHLBCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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